BenchChemオンラインストアへようこそ!

Parthenolide

Drug Formulation Pharmacokinetics Semi-synthetic Derivative

Parthenolide (PTL) is the parent germacranolide sesquiterpene lactone for selective NF-κB p65 inhibition via covalent cysteine modification. Unlike non-selective electrophiles, PTL selectively alkylates p65 over p50, enabling precise pathway interrogation. Essential as a reference standard for SAR campaigns; benchmark your derivatives against the >1,000-fold solubility improvement of DMAPT. Indicated for CSC apoptosis studies (AML/CLL) with selectivity for leukemia stem cells over normal progenitors. Requires DMSO solubilization. Research-use only.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 20554-84-1
Cat. No. B1678480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParthenolide
CAS20554-84-1
Synonymsparthenolide
parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C
InChIInChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5+/t11-,12-,13-,15+/m0/s1
InChIKeyKTEXNACQROZXEV-SLXBATTESA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Parthenolide Procurement Guide: A Sesquiterpene Lactone Scaffold for Anti-Inflammatory and Anticancer Research


Parthenolide (PTL, CAS: 20554-84-1) is a naturally occurring germacranolide sesquiterpene lactone (SL), originally purified from feverfew (Tanacetum parthenium) [1]. Its structure is defined by a 10-membered germacrane ring fused to an α-methylene-γ-lactone and features a reactive C4-C5 epoxide [2]. These electrophilic moieties covalently modify biological nucleophiles—most notably cysteine residues in key signaling proteins—which underlies both its broad pharmacologic activity and its clinical limitations [3]. Parthenolide is a foundational scaffold for a growing family of semi-synthetic analogs designed to overcome its inherent poor water solubility and low oral bioavailability [4].

Why Substituting Parthenolide with Other Sesquiterpene Lactones Compromises Experimental Outcomes


Sesquiterpene lactones are not interchangeable reagents. Structural variations among germacranolides (e.g., costunolide, santamarine), guaianolides (e.g., micheliolide), and semi-synthetic analogs (e.g., DMAPT, DMAMCL) produce divergent pharmacokinetic profiles and molecular target selectivity [1]. Parthenolide's α-methylene-γ-lactone exhibits selective alkylation of the p65 subunit of NF-κB, whereas other electrophiles like N-ethyl maleimide non-selectively modify both p65 and p50 [2]. Furthermore, parthenolide suffers from extremely poor aqueous solubility and negligible oral bioavailability—key drivers behind the development of >1,000-fold more soluble dimethylamino-parthenolide (DMAPT) [3]. Substituting parthenolide with micheliolide alters stability profiles: micheliolide demonstrates a plasma half-life of 2.64 hours under specific conditions, but its activity is significantly reduced relative to the parent scaffold [4]. Generic substitution without understanding these quantifiable distinctions introduces uncontrolled variables that can invalidate in vivo efficacy studies, SAR campaigns, and formulation development.

Parthenolide Evidence Guide: Quantified Differentiation Against Structural Analogs and Alternatives


Aqueous Solubility: Parthenolide Versus the Semi-Synthetic Analog Dimethylamino-Parthenolide (DMAPT/LC-1)

The primary limitation of parthenolide (PTL) as a chemical probe and therapeutic lead is its extremely low water solubility. The dimethylamino derivative LC-1 (DMAPT) was specifically designed to address this. Quantitative analysis demonstrates that LC-1 exhibits >1,000-fold higher solubility than the parental parthenolide molecule [1]. This solubility enhancement translates directly into a measurable pharmacokinetic advantage: DMAPT demonstrates approximately 70% oral bioavailability in preclinical models, whereas parthenolide is not orally bioavailable and is relatively ineffective when administered orally [2].

Drug Formulation Pharmacokinetics Semi-synthetic Derivative Bioavailability

NF-κB Subunit Selectivity: Parthenolide Versus N-Ethyl Maleimide (NEM)

While many sesquiterpene lactones inhibit NF-κB through Michael addition to cysteine residues, the selectivity profile varies significantly. Parthenolide demonstrates selective alkylation of the p65 subunit of NF-κB. In contrast, the common cysteine-alkylating agent N-ethyl maleimide (NEM) directly alkylates both p65 and p50 subunits non-selectively [1]. This difference in molecular target engagement has functional consequences for downstream transcriptional regulation.

NF-κB Inhibition Target Selectivity Cysteine Alkylation Mechanism of Action

Stability and Activity Comparison: Parthenolide Versus Micheliolide (MCL)

Micheliolide (MCL) is a structurally related guaianolide sesquiterpene lactone that can be synthesized via acid-catalyzed conversion from parthenolide [1]. Comparative characterization reveals that MCL exhibits a half-life of 2.64 hours under specific assay conditions [2]. However, despite this measurable stability metric, studies indicate that MCL's biological activity is significantly reduced compared to parthenolide [2]. Parthenolide itself is known to be unstable in both acidic and basic conditions [2], a limitation that has driven the development of prodrugs such as DMAMCL.

Chemical Stability Guaianolide Structural Analog Drug Development

Cytotoxic Potency Across Cancer Cell Lines: Parthenolide IC₅₀ Profile

Parthenolide exhibits dose-dependent cytotoxicity across a panel of human cancer cell lines. Quantified IC₅₀ values include: A549 (lung carcinoma) at 4.3 μM, TE671 (rhabdomyosarcoma) at 6.5 μM, HT-29 (colorectal adenocarcinoma) at 7.0 μM, HUVEC (primary endothelial) at 2.8 μM, and A375 (melanoma) at 17.5 μM [1]. Notably, the anti-invasive effect is observed at sub-cytotoxic concentrations: in TNFα-stimulated assays, approximately 50% inhibition of invasiveness was achieved with 3 μM parthenolide [1].

Anticancer Activity Cytotoxicity IC50 Cell Viability

Leukemia Stem Cell Selectivity: Parthenolide Parent Scaffold as First-in-Class CSC-Targeting Small Molecule

Parthenolide is the first small molecule found to selectively target cancer stem cells (CSCs) while sparing normal hematopoietic cells [1]. In vitro studies demonstrate that parthenolide induces apoptosis in primary human leukemia stem cells (LSCs) and chronic lymphocytic leukemia (CLL) cells, but does not induce apoptosis in normal T-lymphocytes or bone marrow hematopoietic progenitors [2]. This differential sensitivity is a defining characteristic of the parthenolide scaffold and has driven the development of analogs such as DMAPT, which maintains this selectivity profile [2].

Cancer Stem Cells Acute Myeloid Leukemia LSC Therapeutic Index

Parthenolide Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


In Vitro Cancer Stem Cell Mechanistic Studies

Parthenolide is indicated for use as a chemical probe in cancer stem cell (CSC) biology, particularly in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) model systems. Evidence demonstrates that parthenolide selectively induces apoptosis in leukemia stem cells while sparing normal hematopoietic progenitors [1]. This selectivity profile makes it suitable for dissecting signaling pathways unique to CSCs (e.g., NF-κB, oxidative stress response) and for screening combination regimens that exploit CSC vulnerabilities. Procurement of parthenolide is appropriate for in vitro studies requiring a validated CSC-targeting scaffold, provided that researchers account for its limited aqueous solubility by preparing concentrated DMSO stock solutions.

Structure-Activity Relationship (SAR) and Analog Derivatization Programs

Parthenolide serves as a starting material and reference standard for SAR campaigns aimed at improving solubility, bioavailability, or target selectivity. The α-methylene-γ-lactone moiety is the primary pharmacophore responsible for NF-κB inhibition via covalent cysteine modification [1], while the C4-C5 epoxide contributes to molecular recognition and secondary target engagement. Researchers developing novel analogs should procure high-purity parthenolide as the parent comparator, as the >1,000-fold solubility improvement observed with dimethylamino-parthenolide (DMAPT) provides a quantifiable benchmark for evaluating derivative success [2]. Ongoing patent activity in parthenolide derivatives further validates the scaffold's value for medicinal chemistry programs [3].

NF-κB Pathway Inhibition with Subunit Selectivity Requirements

For studies requiring NF-κB inhibition with preferential targeting of the p65 subunit rather than pan-subunit blockade, parthenolide is the appropriate selection over non-selective electrophiles such as N-ethyl maleimide [1]. Parthenolide selectively alkylates p65, enabling more nuanced interrogation of NF-κB-mediated transcriptional programs. This application is particularly relevant for inflammation and oncology research where differential regulation of p65- versus p50-containing dimers has functional consequences. The cytotoxic IC₅₀ values across multiple cancer cell lines (2.8–17.5 μM) provide guidance for dose-ranging studies in cell-based NF-κB reporter assays [2].

Reference Standard for Contact Allergen and Hapten Research

Parthenolide is an approved investigational agent and a recognized contact allergen, included in diagnostic patch test panels for allergic contact dermatitis [1]. Its covalent modification of human serum albumin via the α-methylene-γ-lactone moiety—reacting preferentially with free cysteine C34 at the reactive site [2]—establishes it as a model hapten for studying type IV hypersensitivity mechanisms. Procurement of parthenolide is indicated for immunotoxicology studies investigating protein haptenation, dendritic cell activation, and the molecular basis of sesquiterpene lactone-induced contact allergy. Appropriate handling precautions should be observed given its potential to cause skin sensitization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parthenolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.